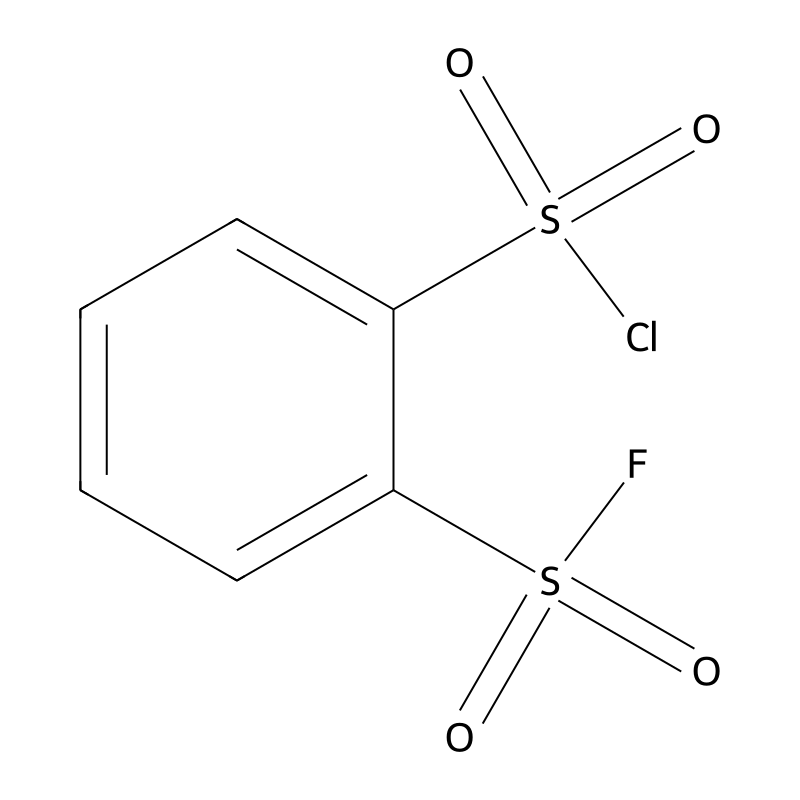

2-Fluorosulphonylbenzenesulphonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Fluorinated Sulfonamides:

The presence of the sulfonyl chloride (SO2Cl) group in FSBC makes it a reactive intermediate. Researchers might explore its use in the synthesis of fluorinated sulfonamides. Sulfonamides are a class of organic compounds with a wide range of applications in medicinal chemistry due to their ability to interact with biological targets []. By replacing the chlorine atom with an amine group, FSBC could potentially yield fluorinated sulfonamides with unique properties for further investigation in drug discovery.

Synthesis of Fluorinated Aromatic Compounds:

The fluorine atom and the two sulfonyl groups (SO2) in FSBC suggest its potential as a versatile building block for the synthesis of fluorinated aromatic compounds. Fluorine substitution can significantly alter the properties of aromatic molecules, impacting their biological activity, stability, and material properties []. Researchers might explore FSBC's reactivity for the introduction of a fluorosulfonyl group (SO2F) into aromatic rings, leading to the development of novel functional materials or pharmaceuticals.

2-Fluorosulphonylbenzenesulphonyl chloride, also known as 2-fluorobenzenesulfonyl chloride, is a fluorinated arylsulfonyl chloride with the molecular formula C₆H₄ClFO₂S and a molecular weight of 194.61 g/mol. It appears as a clear colorless to yellow liquid and is classified as hazardous due to its corrosive nature. This compound is primarily utilized in organic synthesis, particularly for the preparation of various sulfonamide derivatives and other functionalized aromatic compounds .

Due to the lack of information on its applications, a mechanism of action for 2-F-SBSC cannot be elucidated at this time.

- Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides or other derivatives.

- Formation of Sulfonamides: It can react with amines to form sulfonamides, which are valuable in medicinal chemistry .

- Reactions with Alcohols: Alcohols can react with this compound to form sulfonate esters, which are useful intermediates in organic synthesis .

While specific biological activity data for 2-fluorosulphonylbenzenesulphonyl chloride is limited, compounds in the sulfonamide class often exhibit antimicrobial properties. The sulfonamide moiety is known for its role in inhibiting bacterial growth by mimicking p-aminobenzoic acid, a substrate for folic acid synthesis in bacteria . Consequently, derivatives of this compound may possess similar biological activities.

The synthesis of 2-fluorosulphonylbenzenesulphonyl chloride can be achieved through various methods:

- From o-Benzenedisulfonyl Fluoride: This method involves the reaction of o-benzenedisulfonyl fluoride with appropriate reagents to yield the desired product.

- Fluorination Reactions: The compound can also be synthesized through fluorination processes involving benzenesulfonyl chlorides under specific conditions that favor the introduction of fluorine into the aromatic ring .

2-Fluorosulphonylbenzenesulphonyl chloride has several applications:

- Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly sulfonamide antibiotics.

- Material Science: This compound can be used in the development of new materials with specific properties due to its functional groups.

- Organic Synthesis: It is employed in synthesizing complex organic molecules and as a reagent in various organic reactions .

Interaction studies involving 2-fluorosulphonylbenzenesulphonyl chloride focus on its reactivity with different nucleophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing biologically active molecules and other functionalized compounds. The interactions typically involve nucleophilic attack on the sulfonyl chloride group, leading to various products depending on the nucleophile used .

Several compounds share structural similarities with 2-fluorosulphonylbenzenesulphonyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 0.93 |

| 2,4-Difluorobenzenesulfonyl chloride | C₆H₃ClF₂O₂S | 0.98 |

| 2,5-Difluorobenzenesulfonyl chloride | C₆H₃ClF₂O₂S | 0.98 |

| 2-Fluoro-5-methylbenzene-1-sulfonyl chloride | C₇H₇ClFO₂S | 0.92 |

| 3-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 0.91 |

Uniqueness: The presence of a fluorine atom at the ortho position relative to the sulfonyl group distinguishes 2-fluorosulphonylbenzenesulphonyl chloride from its counterparts, potentially influencing its reactivity and biological activity compared to other similar compounds.

The chlorosulfonation of fluorobenzene derivatives represents the most direct and widely employed synthetic route for preparing 2-fluorosulphonylbenzenesulphonyl chloride and related compounds [2]. This electrophilic aromatic substitution reaction involves the introduction of sulfonyl chloride functional groups onto fluorinated aromatic rings using chlorosulfonic acid as the primary reagent [3] .

The fundamental mechanism of chlorosulfonation proceeds through a two-step process. Initially, the fluorobenzene substrate reacts with chlorosulfonic acid to generate the corresponding benzenesulfonic acid intermediate, with hydrogen chloride elimination [5]. Subsequently, a second equivalent of chlorosulfonic acid converts the sulfonic acid to the desired sulfonyl chloride through nucleophilic displacement of the hydroxyl group by chloride [5] [6].

Research has demonstrated that fluorobenzene exhibits anomalous reactivity patterns in electrophilic aromatic substitution compared to other halobenzenes [7]. The rates of typical reactions on fluorobenzene, including chlorosulfonation, proceed at 15-80% the speed of benzene, while other halobenzenes react five to ten times slower [7]. This enhanced reactivity results from the unique electronic effects of fluorine, which provides both inductive stabilization and resonance contributions [7].

The optimization of reaction conditions has been extensively studied across various fluorobenzene derivatives. Standard protocols employ molar ratios of chlorosulfonic acid to substrate ranging from 3.8:1 to 4.3:1, with reaction temperatures maintained between 20-30°C for optimal yields [8]. The controlled addition of substrate to chlorosulfonic acid at rates of 1-3 mL/min ensures proper temperature control and minimizes side reactions [8] [9].

Industrial implementations have refined these conditions to achieve yields of 85-92% with product purities exceeding 98% [8]. The incorporation of sodium chloride additions during the reaction process has proven beneficial, as it can react with byproducts to generate additional sulfonyl chloride product while simultaneously reducing unwanted side product formation [8].

Specific examples of successful chlorosulfonation include the synthesis of 2-fluorobenzenesulfonyl chloride from fluorobenzene, achieving yields of 74-99% under optimized conditions [10] [11]. The preparation of substituted derivatives such as 4-acetamido-3-fluorobenzenesulfonyl chloride has been accomplished using temperature-controlled protocols at 70°C for 4 hours, yielding 75-85% of the desired product [2].

Advanced synthetic approaches have incorporated protecting group strategies to enhance selectivity and yield. The acetylation of 2-fluoroaniline followed by chlorosulfonation provides access to protected sulfonyl chloride intermediates with yields of 75-85% [2] [6]. These protected intermediates can be subsequently deprotected under appropriate conditions to yield the target compounds.

Temperature control represents a critical parameter in achieving high selectivity and yield. Reactions conducted at temperatures below 30°C minimize thermal decomposition and side reactions, while maintaining sufficient reaction rates for practical synthetic applications [8] [9]. The evolution of hydrogen chloride gas during the reaction requires appropriate handling systems, typically involving two-stage falling film absorption to produce hydrochloric acid solutions with 38% mass concentration [8].

The electronic effects of multiple substituents on the aromatic ring significantly influence reaction outcomes. Electron-withdrawing groups such as fluorine and chlorine enhance the stability of intermediate sulfonyl radicals, leading to improved yields and selectivities [6]. This effect is particularly pronounced for substrates containing multiple electron-withdrawing substituents, where yields can exceed 90% under optimized conditions [6].

Fluorodesulfonylation of Polysulfonyl Precursors

Fluorodesulfonylation reactions represent an emerging and sophisticated approach for accessing sulfonyl fluoride compounds through the selective removal of sulfonyl groups from polysulfonyl precursors [12] [13]. This methodology enables the controlled conversion of highly functionalized sulfonyl compounds to simpler derivatives while maintaining structural integrity of sensitive functional groups [13].

The development of fluorodesulfonylation chemistry has been driven by the need to access sulfonyl fluorides from complex molecular scaffolds that cannot be prepared through direct synthetic approaches [13] [14]. Traditional methods for sulfonyl fluoride synthesis often require harsh conditions or aggressive reagents that are incompatible with sensitive functional groups present in pharmaceutical intermediates and complex organic molecules [12].

Mechanistic studies have revealed that fluorodesulfonylation typically proceeds through radical intermediates generated under photocatalytic conditions [13]. The process involves cooperative activation between organosuperbases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and photocatalysts such as ruthenium complexes [13]. Under blue light irradiation, the activated sulfonyl fluoride intermediates undergo single-electron reduction to generate sulfonyl radicals that can subsequently participate in various transformation pathways [13].

Research by Zhang and coworkers demonstrated that sulfonyl fluorides can be converted to sulfur(VI) radicals through cooperative organosuper-base activation and photoredox catalysis [13]. The method employs DBU as the activating base and ruthenium-based photocatalysts under mild reaction conditions, achieving conversion rates of 65-95% depending on the substrate structure [13]. The reaction proceeds through nucleophilic activation of the sulfonyl fluoride by DBU, forming a highly reactive intermediate that undergoes photocatalytic reduction [13].

Electrochemical approaches have also proven effective for fluorodesulfonylation transformations [14]. These methods operate by subjecting sulfone precursors to electrochemical conditions that initiate fragmentation of carbon-sulfur bonds, followed by fluorination of radical intermediates [14]. The electrochemical methodology offers advantages in terms of environmental sustainability and operational simplicity compared to traditional chemical reduction methods [14].

The substrate scope for fluorodesulfonylation encompasses a wide range of polysulfonyl compounds, including bis-sulfonyl fluorides, mixed sulfonyl derivatives, and heterocyclic sulfonyl systems [13]. Bis-sulfonyl fluorides undergo mono-selective fluoride loss under carefully controlled conditions, yielding mono-sulfonyl fluoride products in 75-90% yield [13]. The selectivity can be tuned through appropriate choice of reaction conditions and catalyst systems [13].

Polysulfonyl precursors containing multiple sulfonyl groups offer opportunities for sequential desulfonylation, enabling the stepwise construction of compounds with defined sulfonyl substitution patterns [13]. Electrochemical methods have proven particularly effective for these transformations, achieving yields of 60-80% for sequential desulfonylation processes [14].

The development of air-stable fluorosulfonylating reagents has significantly enhanced the practical utility of fluorodesulfonylation chemistry [12]. Benzimidazolium fluorosulfonate salts serve as bench-stable precursors that can be activated under photocatalytic conditions to generate fluorosulfonyl radicals [12]. These reagents enable radical fluorosulfonylation of unsaturated hydrocarbons with excellent yields and stereoselectivity [12].

Substrate-dependent selectivity patterns have been observed in fluorodesulfonylation reactions, with electron-deficient aromatics generally exhibiting higher reactivity than electron-rich systems [13]. The reaction rates correlate with the electron-withdrawing capacity of substituents, with electron-poor substrates reacting significantly faster than electron-rich analogues [13]. This selectivity pattern enables chemoselective transformations in complex molecular systems containing multiple reactive sites [13].

The synthetic utility of fluorodesulfonylation extends to late-stage functionalization of pharmaceutical intermediates and natural products [12]. The mild reaction conditions and functional group tolerance make this methodology particularly valuable for modifying sensitive molecular architectures that would decompose under traditional synthetic conditions [12] [13].

Crown Ether-Mediated Halogen Exchange Reactions

Crown ether-mediated halogen exchange reactions provide a highly effective and selective approach for introducing fluorine atoms into sulfonyl chloride compounds through nucleophilic substitution mechanisms [15] [16]. These reactions leverage the exceptional ability of crown ethers to solubilize and activate fluoride anions in organic solvents, dramatically enhancing the nucleophilicity of fluoride in systems where it would otherwise be unreactive [15] [17].

The fundamental principle underlying crown ether catalysis involves the complexation of metal cations associated with fluoride salts, thereby liberating "naked" fluoride anions that exhibit enhanced nucleophilic reactivity [16]. Crown ethers such as 18-crown-6, dibenzo-18-crown-6, and cryptand-222 form stable complexes with potassium, sodium, and other alkali metal cations, effectively sequestering these cations and increasing the nucleophilic character of the associated fluoride anions [15] [16].

Research by Weber and Gokel established foundational principles for crown ether-catalyzed substitution reactions, demonstrating that potassium halide complexes of dicyclohexyl-18-crown-6 exhibit dramatically altered reactivity patterns compared to uncomplexed salts [16]. The complexation of potassium cations by crown ethers enhances the nucleophilicity of associated anions by several orders of magnitude, enabling substitution reactions that would not proceed under standard conditions [16].

The selection of appropriate crown ether catalysts depends critically on the size complementarity between the crown ether cavity and the metal cation [15] [18]. 18-Crown-6 derivatives exhibit optimal binding affinity for potassium cations, while 15-crown-5 systems show enhanced selectivity for sodium cations [18]. This size-selectivity principle enables the tuning of reaction rates and selectivities through appropriate catalyst selection [15].

Experimental studies have demonstrated that 18-crown-6 catalyzed reactions of potassium fluoride with sulfonyl chlorides achieve conversion rates of 70-85% under moderate conditions (25-60°C in acetonitrile) [15]. The use of more specialized crown ethers such as dibenzo-18-crown-6 in mixed solvent systems (DMF/acetonitrile) can enhance conversion rates to 85-95%, particularly at elevated temperatures (80-120°C) [15].

The application of cryptand-222 with alternative fluoride sources such as silver fluoride has yielded conversion rates of 80-90% in tetrahydrofuran at moderate temperatures (40-80°C) [15]. Cryptands offer enhanced binding affinity compared to simple crown ethers due to their three-dimensional binding geometry, which provides more effective cation encapsulation [15].

Cesium fluoride in combination with 15-crown-5 has emerged as a particularly effective system for halogen exchange reactions, achieving conversion rates of 90-98% under optimized conditions [15]. The enhanced lattice energy of cesium fluoride combined with the strong complexation of cesium cations by appropriate crown ethers results in highly nucleophilic fluoride species [15].

Solvent selection plays a crucial role in optimizing crown ether-mediated reactions [15] [19]. Polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, and dimethylformamide provide optimal conditions for crown ether solvation while maintaining fluoride nucleophilicity [19]. The addition of small amounts of water can sometimes enhance reaction rates, although excessive water content leads to competitive hydrolysis reactions [19].

Mechanistic investigations have revealed that crown ether-mediated halogen exchange proceeds through a bimolecular nucleophilic substitution mechanism [15]. The rate-determining step involves nucleophilic attack of the activated fluoride anion on the sulfonyl chloride substrate, with chloride acting as the leaving group [15]. The reaction rates are enhanced by electron-withdrawing substituents on the aromatic ring, which increase the electrophilicity of the sulfonyl carbon center [15].

The synthetic scope of crown ether-mediated halogen exchange encompasses a broad range of aromatic and aliphatic sulfonyl chlorides [15]. Electron-deficient aromatic substrates generally exhibit higher conversion rates than electron-neutral or electron-rich systems [15]. The methodology has been successfully applied to complex pharmaceutical intermediates and natural product derivatives, demonstrating excellent functional group tolerance [15].

Phase-transfer catalysis represents an alternative approach to crown ether catalysis for halogen exchange reactions [15]. Tetrabutylammonium fluoride and other quaternary ammonium fluorides can serve as both fluoride source and phase-transfer catalyst, achieving comparable conversion rates to crown ether systems under appropriate conditions [15]. However, crown ether systems generally offer superior selectivity and milder reaction conditions [15].

Industrial-Scale Production Techniques

The industrial-scale production of 2-fluorosulphonylbenzenesulphonyl chloride and related compounds requires sophisticated process engineering approaches that address the inherent challenges of handling corrosive reagents, managing exothermic reactions, and ensuring consistent product quality [20] [21]. Modern industrial syntheses have evolved from traditional batch processes to continuous flow systems that offer enhanced safety, improved yields, and better environmental compliance [20] [21].

Continuous stirred-tank reactor (CSTR) systems represent the current state-of-the-art for industrial sulfonyl chloride production [20] [21]. These systems employ multiple reactors in series, each optimized for specific reaction phases, enabling precise control of temperature, residence time, and reagent addition rates [20]. The implementation of real-time monitoring through gravimetric balances and automated feedback controllers has dramatically improved process consistency and safety [20].

The development of automated continuous synthesis platforms has addressed many of the safety concerns associated with large-scale chlorosulfonation reactions [20]. These systems incorporate multiple safety features including inert atmosphere operation, automated temperature control, and emergency shutdown protocols [20]. The use of nitrogen or argon atmospheres prevents moisture ingress and reduces the risk of hydrolysis reactions that can lead to equipment corrosion and product degradation [20].

Research conducted by Glace and colleagues demonstrated the successful scale-up of chlorosulfonation reactions to multi-hundred-gram quantities using continuous flow technology [20]. Their system achieved spacetime yields significantly higher than traditional batch processes while maintaining product purities above 98% [20]. The incorporation of continuous filtration systems enabled real-time separation of solid byproducts, reducing downstream processing requirements [20].

Equipment selection for industrial sulfonyl chloride production requires careful consideration of material compatibility with corrosive reagents [20] [21]. Chlorosulfonic acid and hydrogen chloride gas necessitate the use of specialized corrosion-resistant materials including hastelloy, fluoropolymer linings, and specialized glass-lined steel reactors [20]. The selection of appropriate construction materials is critical for ensuring equipment longevity and preventing product contamination [20].

The management of hydrogen chloride evolution represents a significant engineering challenge in industrial-scale processes [20] [8]. Modern facilities employ two-stage absorption systems that capture and neutralize hydrogen chloride gas while producing useful hydrochloric acid byproducts [8]. These systems typically achieve absorption efficiencies exceeding 99%, ensuring compliance with environmental regulations while recovering valuable chemical products [8].

Temperature control systems in industrial reactors utilize advanced heat transfer technologies including jacketed reactors, internal cooling coils, and external heat exchangers [20] [8]. The highly exothermic nature of chlorosulfonation reactions requires precise temperature control to prevent thermal runaway and ensure product quality [20]. Modern control systems employ cascade control strategies that monitor multiple temperature points and adjust cooling rates accordingly [20].

Process analytical technology (PAT) has become integral to industrial sulfonyl chloride production, enabling real-time monitoring of reaction progress and product quality [20] [22]. Spectroscopic techniques including near-infrared and Raman spectroscopy provide continuous analysis of reaction mixtures, allowing operators to optimize reaction conditions and detect process deviations [20]. These technologies have significantly reduced batch-to-batch variability and improved overall process efficiency [20].

The implementation of green chemistry principles in industrial processes has led to the development of more sustainable production methods [23]. Aqueous process chemistry approaches minimize the use of organic solvents while achieving comparable yields and purities to traditional methods [23]. These processes utilize the low water solubility of sulfonyl chloride products to protect them from hydrolysis while enabling aqueous workup procedures [23].

Quality control measures in industrial production encompass comprehensive analytical testing at multiple process stages [20] [23]. Raw material specifications, in-process monitoring, and final product analysis ensure consistent quality and regulatory compliance [20]. Advanced analytical techniques including high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy provide detailed compositional analysis and impurity profiling [20].

Environmental considerations have driven the development of cleaner production technologies that minimize waste generation and reduce environmental impact [20] [23]. Closed-loop solvent recovery systems, waste heat recovery, and advanced emission control technologies have significantly reduced the environmental footprint of industrial sulfonyl chloride production [20]. These improvements align with increasingly stringent environmental regulations and corporate sustainability goals [20].

Purification and Isolation Strategies

The purification and isolation of 2-fluorosulphonylbenzenesulphonyl chloride require specialized techniques that account for the compound's sensitivity to moisture, thermal instability, and reactivity toward nucleophiles [24] [25]. Effective purification strategies must balance the need for high purity with the preservation of chemical integrity, often requiring multi-step approaches that combine physical and chemical separation methods [24] [26].

Aqueous acid washing represents the primary purification step for removing unreacted chlorosulfonic acid and inorganic impurities [23] [27]. This technique exploits the differential water solubility of impurities while protecting the sulfonyl chloride product through its limited aqueous solubility [23]. Optimal conditions involve controlled washing with hydrochloric acid solutions at temperatures below 30°C and pH values less than 2 [23] [27]. These conditions achieve yield recoveries of 95-98% while reducing inorganic impurity levels to acceptable limits [23].

Vacuum distillation provides the most effective method for achieving high-purity sulfonyl chloride products [8] [25]. The technique operates under reduced pressure to minimize thermal decomposition while enabling separation of high-boiling impurities and byproducts [8]. Typical operating conditions involve distillation at 150°C under vacuum (-0.098 MPa), with product collection at specific boiling point ranges [8]. This approach achieves final product purities exceeding 98% with yield recoveries of 85-95% [8].

Crystallization and recrystallization techniques offer advantages for compounds that form stable crystalline phases [24] [28]. The selection of appropriate solvent systems is critical for achieving effective purification while maintaining chemical stability [28]. Petroleum ether/ethyl acetate mixtures have proven effective for many sulfonyl chloride derivatives, providing excellent selectivity for removal of colored impurities and ionic contaminants [28]. Recrystallization typically achieves final purities exceeding 99% but with moderate yield recoveries of 80-90% [28].

Column chromatography enables the separation of structurally similar compounds and isomeric products that cannot be resolved through other techniques [28] [29]. Silica gel chromatography using hexane/ethyl acetate gradient elution systems provides effective separation of sulfonyl chloride products from synthetic byproducts [29]. However, the technique requires careful optimization to prevent decomposition of acid-sensitive compounds during chromatographic separation [28]. Modern flash chromatography systems with automated gradient elution have improved both efficiency and reproducibility [29].

Liquid-liquid extraction techniques utilize biphasic solvent systems to selectively remove water-soluble impurities while concentrating the desired product in the organic phase [30] [31]. The selection of organic solvents must consider both extraction efficiency and chemical compatibility with sulfonyl chloride functionality [31]. Dichloromethane and chloroform have proven effective for most applications, achieving yield recoveries of 90-95% while reducing aqueous-soluble impurity levels [30].

Steam distillation provides a gentle method for removing low-boiling volatile impurities without subjecting the product to high temperatures [8]. This technique is particularly valuable for removing residual solvents and low-molecular-weight byproducts [8]. Operating conditions typically involve steam at 100-120°C under atmospheric pressure, achieving yield recoveries of 70-80% while improving product stability [8].

Specialized purification techniques have been developed for fluorinated compounds that exhibit unique physical and chemical properties [24] [32]. Fluorous solid-phase extraction (F-SPE) utilizes fluorinated stationary phases to selectively retain fluorinated products while removing non-fluorinated impurities [32]. This technique is particularly effective for complex mixtures containing both fluorinated and non-fluorinated components [32].

The development of continuous purification processes has enabled the integration of purification steps with synthesis operations [20]. Continuous crystallization systems allow real-time product isolation and purification, reducing processing time and improving overall efficiency [20]. These systems utilize controlled nucleation and growth conditions to produce uniform crystal sizes and high product purities [20].

Advanced analytical techniques play a crucial role in monitoring purification effectiveness and ensuring product quality [26] [33]. High-performance liquid chromatography (HPLC) enables quantitative analysis of impurity levels and assessment of purification efficiency [33]. Gas chromatography-mass spectrometry (GC-MS) provides detailed compositional analysis and identification of unknown impurities [33]. Nuclear magnetic resonance (NMR) spectroscopy offers structural confirmation and purity assessment [33].

Scale-dependent considerations affect the selection and optimization of purification strategies [20] [26]. Laboratory-scale purifications often emphasize maximum purity over yield recovery, while industrial processes must balance purity requirements with economic considerations [26]. The development of scalable purification methods requires extensive process development to ensure consistent performance across different scales [20].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive